1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a fluorinated organic compound with the molecular formula C12H18Cl2F2N2 and a molecular weight of 299.18 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Scientific Research Applications
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
Safety and Hazards
Preparation Methods
The synthesis of 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity. These methods often include steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biological molecules effectively. These interactions can modulate various biological processes, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride:
1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride: This compound has a different fluorine substitution pattern, which can lead to variations in reactivity and selectivity.
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride:
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct reactivity and selectivity characteristics, making it valuable for various applications .
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16;;/h1-2,7,10H,3-6,8,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKYHLYDSQRSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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